2-Bromoquinolin-3-ol
Overview
Description
2-Bromoquinolin-3-ol is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by a bromine atom at the second position and a hydroxyl group at the third position on the quinoline ring
Scientific Research Applications
2-Bromoquinolin-3-ol has a wide range of applications in scientific research:
Safety and Hazards
Future Directions
The future directions in the study of 2-Bromoquinolin-3-ol and other quinoline derivatives involve the development of greener and more sustainable chemical processes for their synthesis . Furthermore, these compounds have significant therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Therefore, they could lead to the development of drugs against numerous diseases, including cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromoquinolin-3-ol can be achieved through various methods. One common approach involves the bromination of quinolin-3-ol using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically takes place in an organic solvent such as acetic acid or chloroform, under reflux conditions .
Another method involves the cyclization of 2-bromoaniline with β-ketoesters in the presence of a catalyst such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3). This reaction proceeds through an intramolecular cyclization mechanism to form the quinoline ring .
Industrial Production Methods
Industrial production of this compound often employs large-scale bromination processes using bromine or NBS. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromoquinolin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Bromination: Bromine or NBS in acetic acid or chloroform under reflux.
Oxidation: KMnO4 or CrO3 in aqueous or organic solvents.
Reduction: LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of 2-substituted quinolin-3-ol derivatives.
Oxidation: Formation of 2-bromoquinolin-3-one.
Reduction: Formation of tetrahydroquinoline derivatives.
Mechanism of Action
The mechanism of action of 2-Bromoquinolin-3-ol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can intercalate into DNA, disrupting the replication and transcription processes. The compound’s ability to generate reactive oxygen species (ROS) also contributes to its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
Quinolin-3-ol: Lacks the bromine atom at the second position, making it less reactive in substitution reactions.
2-Chloroquinolin-3-ol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
2-Iodoquinolin-3-ol: Contains an iodine atom, which can affect its electronic properties and reactivity.
Uniqueness
2-Bromoquinolin-3-ol is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential as a versatile intermediate in organic synthesis. Its specific electronic and steric properties also contribute to its distinct biological activities compared to other halogenated quinoline derivatives .
Properties
IUPAC Name |
2-bromoquinolin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-9-8(12)5-6-3-1-2-4-7(6)11-9/h1-5,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFVZTRHDXXGYPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70514023 | |
Record name | 2-Bromoquinolin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70514023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86814-56-4 | |
Record name | 2-Bromoquinolin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70514023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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